Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate
Overview
Description
Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate is an organic compound with the chemical formula C13H24N2O2. It is a colorless to light yellow liquid known for its low boiling point and flash point, as well as its lower density and better solubility .
Preparation Methods
The synthesis of tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate involves several steps. One common method includes the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . The reaction conditions typically involve an inert atmosphere and temperatures ranging from 2-8°C
Chemical Reactions Analysis
Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Reduction: It can be reduced using common reducing agents, leading to the formation of amines.
Substitution: Substitution reactions can occur, particularly involving the tert-butyl group, leading to various derivatives.
Scientific Research Applications
Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The exact mechanism of action for tert-butyl 1,8-diazaspiro[4 it is believed to interact with specific molecular targets and pathways, influencing various biochemical processes .
Comparison with Similar Compounds
Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate can be compared with similar compounds such as:
Tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate: This compound has a similar structure but includes an oxo group, which may influence its reactivity and applications.
Tert-butyl 1-benzyl-1,8-diazaspiro[4.5]decane-8-carboxylate: The presence of a benzyl group in this compound differentiates it from this compound, potentially altering its chemical properties and uses.
This compound stands out due to its unique spirocyclic structure, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Biological Activity
Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate (CAS No. 937729-06-1) is a synthetic organic compound notable for its unique spirocyclic structure, which imparts distinct chemical and biological properties. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C13H24N2O2
- Molecular Weight : 240.34 g/mol
- IUPAC Name : this compound
- Physical State : Colorless to light yellow liquid
This compound's structure features a diaza and spirocyclic configuration, which is critical for its biological interactions. The presence of the tert-butyl group enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It is believed to modulate enzyme activity and receptor binding, influencing several biochemical pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It can bind to receptors, potentially affecting signal transduction processes critical for cell survival and proliferation.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a variety of pathogens. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 12 | 64 |
Pseudomonas aeruginosa | 10 | 128 |
These results suggest that the compound has potential as a lead structure for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties by inducing apoptosis in cancer cell lines.
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 20 |
MCF-7 (Breast Cancer) | 15 |
A549 (Lung Cancer) | 25 |
The mechanism underlying its anticancer effects may involve the activation of apoptotic pathways and inhibition of tumor growth factors.
Case Studies
-
Study on Antimicrobial Efficacy :
A comprehensive study evaluated the antimicrobial efficacy of various derivatives of this compound against clinical isolates. The findings indicated that modifications to the side chains significantly enhanced antimicrobial potency. -
Evaluation of Anticancer Effects :
A recent research project focused on the anticancer potential of this compound in combination with established chemotherapeutic agents. Results showed synergistic effects that improved the efficacy of treatments in resistant cancer cell lines.
Properties
IUPAC Name |
tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-6-13(7-10-15)5-4-8-14-13/h14H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPDXRXHTUSGLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCN2)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649117 | |
Record name | tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937729-06-1 | |
Record name | tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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